CG-806, also known as luxeptinib, is a potent, orally available, non-covalent, small molecule multi-kinase inhibitor. [] It was developed by Aptose Biosciences. [] This compound is classified as a kinase inhibitor due to its ability to block the activity of specific protein kinases. [] CG-806 exhibits a high degree of selectivity, primarily targeting kinases involved in the pathogenesis of hematological malignancies while sparing those associated with normal cell function. [, ] This selectivity profile minimizes the potential for off-target effects and toxicity, making it an attractive candidate for therapeutic development. [, ]
Luxeptinib was initially developed by Aptose Biosciences Inc., which holds the rights to its development and commercialization. The compound is classified as a kinase inhibitor, specifically targeting multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3, which is frequently mutated in acute myeloid leukemia.
The synthesis of Luxeptinib involves several key steps that include various organic reactions. A simplified overview of the synthetic pathway includes:
Luxeptinib has a complex molecular structure that can be represented as follows:
The structure features multiple functional groups that contribute to its inhibitory activity against various kinases. Detailed structural data can be obtained through crystallographic studies or computational modeling.
Luxeptinib's mechanism of action involves binding to the ATP-binding site of target kinases, leading to inhibition of their activity. The primary chemical reactions involved include:
The mechanism of action for Luxeptinib can be summarized as follows:
In vitro studies have demonstrated that Luxeptinib induces apoptosis in various acute myeloid leukemia cell lines at low concentrations (IC50 values around 1 nmol/L) .
Luxeptinib exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations.
Luxeptinib has significant potential applications in oncology, particularly for treating patients with acute myeloid leukemia harboring FMS-like tyrosine kinase 3 mutations. Its ability to target multiple kinases makes it a candidate for combination therapies aimed at enhancing treatment efficacy while minimizing resistance mechanisms observed with single-agent therapies.
Additionally, ongoing clinical trials are assessing its effectiveness and safety profile in various hematological malignancies, laying the groundwork for its potential approval as a therapeutic agent .
CG-806 (luxeptinib) is an investigational, orally administered small molecule inhibitor targeting key oncogenic kinases implicated in hematologic malignancies. Characterized as a first-in-class, reversible, non-covalent agent, CG-806 exhibits dual pan-FLT3 and pan-BTK inhibition alongside activity against aurora kinases, RET, MET, and SRC family kinases [3] [6] [7]. Its development addresses critical limitations of existing monotherapies, particularly resistance mechanisms in acute myeloid leukemia (AML) and B-cell malignancies. With the CAS number 1616428-23-9 (or 1370466-81-1 in some sources), it has a molecular weight of 495.43 g/mol and the chemical formula C₂₅H₁₇F₄N₅O₂ [3] [6].
Hematologic malignancies like AML and chronic lymphocytic leukemia (CLL) exhibit complex pathogenesis driven by multiple dysregulated signaling pathways:
Table 1: Key Limitations of Monotherapies in Hematologic Malignancies
Disease | Target | Inhibitor Examples | Key Resistance Mechanisms |
---|---|---|---|
AML | FLT3 | Midostaurin, Gilteritinib | FLT3-TKD mutations (D835Y), autophagy upregulation, microenvironment-mediated protection |
CLL | BTK | Ibrutinib, Acalabrutinib | BTK-C481S mutation, PLCγ2 mutations, alternative kinase activation (SYK, PI3K) |
CG-806 features a unique chemical scaffold enabling broad yet selective kinase inhibition:
Table 2: Kinase Inhibition Profile of CG-806
Target | IC₅₀ | Biological Impact |
---|---|---|
FLT3-ITD | Picomolar | Blocks constitutive signaling via STAT5, ERK, and AKT pathways |
BTK (wild-type/C481S) | Low nanomolar (32 nM in MEC-1 cells) | Suppresses BCR signaling, PLCγ2 phosphorylation, and cell proliferation |
Aurora kinases | Nanomolar | Induces G2/M arrest and polyploidy in FLT3-wildtype AML |
SYK, RET, MET | Submicromolar | Disrupts microenvironment-driven survival signals |
First-generation inhibitors face three key challenges:
Table 3: CG-806 vs. Select Inhibitors in Preclinical Studies
Parameter | CG-806 | Midostaurin | Ibrutinib |
---|---|---|---|
FLT3-ITD IC₅₀ | <1 nM | 10–20 nM | Inactive |
BTK-C481S Activity | Yes (IC₅₀ = 32 nM) | No | No |
Autophagy Suppression | Yes (via BTK inhibition) | No | Partial |
Efficacy in FLT3-TKD Mutant AML | Yes | Limited | Inactive |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7